BIPHENYL-4,4'-DIYL DITHIOPHENE-2-CARBOXYLATE
Description
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C22H14O4S2 and a molecular weight of 406.5 g/mol . This compound features a biphenyl core substituted with thiophene and carbonyl groups, making it an interesting subject for various chemical studies.
Properties
Molecular Formula |
C22H14O4S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-[4-(thiophene-2-carbonyloxy)phenyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H14O4S2/c23-21(19-3-1-13-27-19)25-17-9-5-15(6-10-17)16-7-11-18(12-8-16)26-22(24)20-4-2-14-28-20/h1-14H |
InChI Key |
UXZOFRGUHWENFL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate typically involves the esterification of 4-hydroxybiphenyl with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated biphenyl derivatives
Scientific Research Applications
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4’-[(2-Furylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-furoate
- 4’-[(2-Pyridylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-pyridinecarboxylate
- 4’-[(2-Benzoyl)oxy][1,1’-biphenyl]-4-yl benzoate
Uniqueness
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for research in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
